REACTION_CXSMILES
|
COC(=O)OC.[N+:7]([C:10]1[CH:11]=[C:12]([S:17]([C:20]2[CH:25]=[CH:24][C:23]([OH:26])=[C:22]([N+:27]([O-:29])=[O:28])[CH:21]=2)(=[O:19])=[O:18])[CH:13]=[CH:14][C:15]=1[OH:16])([O-:9])=[O:8].CO.[OH-].[Na+].Cl>O>[OH:16][C:15]1[CH:14]=[CH:13][C:12]([S:17]([C:20]2[CH:25]=[CH:24][C:23]([OH:26])=[C:22]([N+:27]([O-:29])=[O:28])[CH:21]=2)(=[O:18])=[O:19])=[CH:11][C:10]=1[N+:7]([O-:9])=[O:8] |f:0.1,3.4|
|
Name
|
3-nitro-4-hydroxyphenyl sulfone bis-methylcarbonate
|
Quantity
|
121 g
|
Type
|
reactant
|
Smiles
|
COC(OC)=O.[N+](=O)([O-])C=1C=C(C=CC1O)S(=O)(=O)C1=CC(=C(C=C1)O)[N+](=O)[O-]
|
Name
|
|
Quantity
|
200 mL
|
Type
|
reactant
|
Smiles
|
CO
|
Name
|
|
Quantity
|
200 g
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
250 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
55 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
Upon completion, the reaction is then cooled to 0° C.
|
Type
|
CUSTOM
|
Details
|
The resultant yellow solid is isolated by filtration
|
Type
|
WASH
|
Details
|
washed with water, and air
|
Type
|
CUSTOM
|
Details
|
dried
|
Name
|
|
Type
|
product
|
Smiles
|
OC1=C(C=C(C=C1)S(=O)(=O)C1=CC(=C(C=C1)O)[N+](=O)[O-])[N+](=O)[O-]
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 90% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |